Tizanox
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147687-38-5 |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
cyclohexyl-(4,4-dioxo-3,6,7,11b-tetrahydro-1H-[1,2,5]thiadiazino[3,2-a]isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H24N2O3S/c21-18(15-7-2-1-3-8-15)19-12-17-16-9-5-4-6-14(16)10-11-20(17)24(22,23)13-19/h4-6,9,15,17H,1-3,7-8,10-13H2 |
InChI Key |
YBCHDBKDRBCGTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Synonyms |
2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-2H-1,2,5-thiadiazino(3,2-a)isoquinoline-4,4-dioxide G-1587 thysanox tizanox |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action in Preclinical Models
Agonistic Activity at Alpha-2 Adrenergic Receptors
Tizanox demonstrates potent agonistic activity at alpha-2 (α2) adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a critical role in modulating neurotransmitter release. patsnap.comwikipedia.org This interaction is the foundational step for its pharmacological effects observed in preclinical models. nih.gov The compound is structurally and biochemically similar to clonidine (B47849) but exhibits distinct properties in its receptor interactions and subsequent physiological effects. nih.govnih.gov
The alpha-2 adrenoceptor has three principal subtypes: α2A, α2B, and α2C. nih.gov this compound exhibits differential selectivity for these subtypes. In vitro binding assays have determined the mean affinity values of this compound for α2A, α2B, and α2C receptors to be 55.7 nmol/L, 178.0 nmol/L, and 120.0 nmol/L, respectively, indicating a preferential affinity for the α2A subtype. nih.gov
However, functional outcomes in preclinical models suggest a more complex pattern of engagement depending on the physiological process being measured. For instance, in a rat model of neuropathic pain, the analgesic effect of intrathecally administered this compound was found to be mediated primarily by the α2B-adrenergic receptor subtype. nih.govresearchgate.net In other studies on allodynia, the analgesic effects of this compound were absent in α2A knockout mice, pointing to the necessity of the α2A subtype for this specific action. scispace.com Further research in female neuropathic rats suggests that the antiallodynic effect involves the activation of both α2A and α2B subtypes. dovepress.com
The affinity of this compound for α2-adrenoceptors has been characterized in various in vitro systems. One study reported an IC50 value of 6.9 nmol for its activity at central α2-adrenoceptors. medchemexpress.com In comparative studies, this compound was found to be approximately one-third as potent as clonidine in its α2-agonistic effect. nih.gov
Interestingly, this compound also demonstrates significant affinity for imidazoline (B1206853) receptors. In studies using rat kidney membranes, this compound bound to imidazoline receptors with an affinity approximately 20 times higher than its affinity for α2-adrenoceptors. researchgate.net While detailed kinetic parameters such as association (k-on) and dissociation (k-off) rates for this compound at α2-receptor subtypes are not extensively detailed in the available literature, the existing affinity data provides a quantitative basis for its potency.
| Receptor Subtype | Mean Affinity (nmol/L) | Reference |
|---|---|---|
| Alpha-2A Adrenoceptor | 55.7 | nih.gov |
| Alpha-2B Adrenoceptor | 178.0 | nih.gov |
| Alpha-2C Adrenoceptor | 120.0 | nih.gov |
A primary pharmacological outcome of this compound's agonism at α2-receptors is the presynaptic inhibition of neurotransmitter release. nih.gov This mechanism is particularly prominent in the spinal cord. patsnap.com this compound acts on presynaptic α2-receptors located on the terminals of spinal interneurons, inhibiting the release of excitatory amino acids such as glutamate (B1630785) and aspartate. nih.govmedchemexpress.comdrugbank.com This reduction in excitatory neurotransmitter release results in the presynaptic inhibition of motor neurons, which is believed to be the principal mechanism for its muscle relaxant effects. drugbank.com
The activation of these presynaptic autoreceptors also impairs facilitatory coeruleospinal pathways, further contributing to its effects. nih.gov By binding to these receptors, this compound reduces the release of norepinephrine, which serves as a form of negative feedback on the neuron. patsnap.comwikipedia.orghomehealthpatienteducation.com This inhibition of neurotransmitter release is a direct consequence of the downstream signaling cascade initiated by receptor activation, which ultimately leads to a decrease in intracellular calcium levels necessary for vesicular fusion and neurotransmitter exocytosis. nih.gov
The functional effects of this compound are also influenced by its interactions with other receptor systems. In vitro functional assays have shown that this compound activates α1-adrenergic receptors with a potency similar to its activation of α2-receptors. scispace.com This α1-receptor agonist activity can have functional consequences, as it has been shown to counterbalance the analgesic effects mediated by α2-receptors in preclinical pain models. scispace.com In studies with wild-type mice, the co-administration of an α1A-selective antagonist with this compound resulted in a significant increase in its analgesic potency without affecting sedation. scispace.com This suggests a functional interaction between the α1 and α2 adrenergic systems in modulating pain, where this compound's simultaneous activity at both receptor types can produce opposing effects.
Downstream Signaling Pathways and Intracellular Cascades
Alpha-2 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov Specifically, they are coupled to the inhibitory G-protein, Gi. wikipedia.orgnih.govyoutube.com Upon agonist binding by this compound, the receptor undergoes a conformational change that activates the associated Gi protein. youtube.com
The activated Gi protein, in turn, inhibits the enzyme adenylyl cyclase. nih.govstressmarq.com This enzymatic inhibition leads to a decrease in the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. stressmarq.compicmonic.com The reduction in intracellular cAMP levels has several downstream consequences, including the modulation of ion channel activity. wikipedia.org The signaling cascade can lead to an increase in potassium conductance (efflux) and a decrease in calcium conductance (influx), which hyperpolarizes the neuronal membrane and reduces neuronal excitability. youtube.com This decrease in intracellular calcium availability is a key factor in the inhibition of neurotransmitter release from presynaptic terminals. nih.gov
Modulation of Ion Channel Activity (e.g., Potassium Channels)
Further studies in isolated rabbit hearts showed that a 1 µmol/L concentration of this compound prolonged the monophasic action potential duration at 90% repolarization (MAPD90) nih.gov. These findings suggest a degree of selectivity in the compound's interaction with potassium channels.
| Parameter | Condition | Result |
|---|---|---|
| IKr Blockade (IC50) | Patch-clamp experiments | > 100 µmol/L |
| IKs Inhibition | 1 µmol/L this compound | 5.23% ± 4.54% |
| MAPD90 Prolongation | 1 µmol/L this compound (Pacing cycle length: 200 ms) | +8.22 ms (B15284909) (6.7%) |
| 1 µmol/L this compound (Pacing cycle length: 250 ms) | +11.70 ms (8.5%) |
Influence on Second Messenger Systems (e.g., cAMP)
The primary mechanism of this compound is its function as a central alpha-2 adrenergic receptor agonist nih.govnih.govwikipedia.org. These receptors are a class of G-protein coupled receptors (GPCRs) that play a critical role in modulating neurotransmitter release patsnap.com. Specifically, alpha-2 adrenergic receptors are typically coupled to inhibitory G-proteins (Gi).
Activation of the alpha-2 receptor by an agonist like this compound initiates an intracellular signaling cascade that inhibits the enzyme adenylyl cyclase slideshare.net. Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) britannica.comyoutube.com. Therefore, by inhibiting adenylyl cyclase, this compound effectively reduces the intracellular concentration of the second messenger cAMP slideshare.net. This reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase (PKA), which in turn modulates the function of various downstream proteins, contributing to a decrease in neuronal excitability.
| Step | Component | Action of this compound | Result |
|---|---|---|---|
| 1 | Alpha-2 Adrenergic Receptor | Binds and activates | Conformational change in receptor |
| 2 | Inhibitory G-protein (Gi) | Activation | Inhibition of Adenylyl Cyclase |
| 3 | Adenylyl Cyclase | Inhibition | Reduced synthesis of cAMP from ATP |
| 4 | Cyclic AMP (cAMP) | Decreased intracellular concentration | Reduced activation of downstream effectors (e.g., PKA) |
Neurobiological Effects at the Spinal and Supraspinal Levels
This compound exerts significant effects on neuronal circuits within the central nervous system, primarily targeting the spinal cord but also involving supraspinal pathways.
Impact on Spinal Polysynaptic Reflexes
Pharmacologic and electrophysiologic studies have established that this compound is a potent myotonolytic agent that principally affects spinal polysynaptic reflexes nih.gov. Its action is more pronounced on polysynaptic pathways, which involve multiple interneurons, compared to monosynaptic reflexes drugbank.com. This inhibitory action on polysynaptic reflexes is a key component of its mechanism for reducing excessive muscle tone nih.govdrugbank.com. In preclinical studies on nonanesthetized monkeys, systemic administration of this compound was shown to dose-dependently reduce the magnitude of the electromyographic response of the polysynaptic flexor reflex nih.gov.
Modulation of Excitatory Amino Acid Release (e.g., Glutamate, Aspartate) from Spinal Interneurons
A core neurobiological effect of this compound is the inhibition of excitatory amino acid release from spinal interneurons nih.govnih.gov. By acting as an agonist at presynaptic alpha-2 receptors located on these interneurons, this compound reduces the release of neurotransmitters such as Glutamate and Aspartate nih.govdrugbank.com. This reduction in excitatory signaling leads to an enhancement of presynaptic inhibition of motor neurons, thereby reducing the facilitation of spinal motor neuron activity nih.govdrugbank.com.
Inhibition of Facilitatory Coeruleospinal Pathways
Beyond its direct actions within the spinal cord, this compound also exerts influence through supraspinal mechanisms. Its agonistic activity at alpha-2 receptors results in the inhibition of facilitatory coeruleospinal pathways nih.gov. These pathways originate from the locus coeruleus in the brainstem and descend to the spinal cord, where they normally exert an excitatory influence on spinal reflex transmission. It has been proposed that this compound transiently inactivates neurons of the nucleus locus coeruleus, effectively removing this descending noradrenergic facilitation nih.gov. This supraspinal action complements its direct spinal effects in depressing reflex pathways nih.gov.
Cellular Effects on Neuronal Excitability
The culmination of this compound's mechanisms is a reduction in neuronal excitability, particularly at the level of the spinal cord. By increasing presynaptic inhibition and decreasing the release of excitatory amino acids, this compound effectively dampens the signals that cause excessive firing of alpha motoneurons drugbank.comnih.gov. Studies in feline models have provided specific insights into these cellular effects. In spinalized cats, both iontophoretic and intravenous administration of this compound resulted in a marked and prolonged depression of the excitation of dorsal horn neurons (laminae IV and V) that was specifically evoked by noxious stimuli nih.gov. Notably, the responses of these same neurons to non-noxious stimuli were unaffected, indicating a selective modulatory effect on nociceptive pathways nih.gov.
| Neuronal Response | Effect of this compound |
|---|---|
| Excitation evoked by noxious stimuli | Marked and prolonged depression |
| Responses to innocuous stimuli | Unaffected |
| Spontaneous firing | Depressed in many neurons |
Preclinical Pharmacokinetics and Metabolism Research
Absorption and Distribution Studies in Animal Models
Absolute Oral Bioavailability Research in Preclinical SpeciesTizanidine demonstrates a high degree of absorption following oral administration, being essentially completely absorbed from the gastrointestinal tractnih.govnih.gov. Despite this extensive absorption, the absolute oral bioavailability of tizanidine (B1208945) is approximately 40% (with a coefficient of variation of 24%)nih.gov. This reduced bioavailability is primarily attributed to significant first-pass hepatic metabolismnih.govnih.gov. Some studies have reported the estimated bioavailability to be around 21% due to this extensive first-pass effectnih.gov. The pharmacokinetics of tizanidine exhibit linearity across a dose range of 1 to 20 mgnih.govnih.gov.
Table 1: Absolute Oral Bioavailability of Tizanidine
| Characteristic | Value (Approximate) | Reference |
| Absorption | Essentially complete | nih.govnih.gov |
| Absolute Oral Bioavailability | 40% (CV = 24%) | nih.gov |
| Bioavailability (alternate) | 21% | nih.gov |
| Reason for Reduced Bioavailability | Extensive first-pass hepatic metabolism | nih.govnih.gov |
| Pharmacokinetic Linearity | Linear (1-20 mg dose range) | nih.govnih.gov |
Extensive Tissue Distribution Profiles in Animal StudiesTizanidine is extensively distributed throughout the body following absorptionnih.govdovepress.com. In healthy adult volunteers, the mean steady-state volume of distribution (Vd) for tizanidine was found to be 2.4 L/kg (with a coefficient of variation of 21%) after intravenous administrationnih.gov. Studies involving the administration of 14C-tizanidine have shown that absorbed tizanidine undergoes almost complete metabolism before excretionnih.gov. While the parent drug is rapidly eliminated, the terminal phase of the blood radioactivity profile suggests that a metabolite is reversibly bound to and slowly released from a specific tissue depotnih.gov. This binding appears to involve a finite amount of the drug, irrespective of the administered dosenih.gov.
Table 2: Tizanidine Distribution Characteristics
| Characteristic | Value (Approximate) | Reference |
| Volume of Distribution (Steady State, IV) | 2.4 L/kg (CV = 21%) | nih.gov |
| Extent of Distribution | Extensive | nih.govdovepress.com |
| Metabolite Tissue Binding | Reversible, slow release from tissue depot | nih.gov |
Plasma Protein Binding Characteristics in Preclinical ModelsTizanidine exhibits moderate binding to plasma proteins. Approximately 30% of the circulating tizanidine is bound to plasma proteinsnih.govwikipedia.org. Plasma protein binding is a crucial factor influencing the pharmacokinetics and pharmacodynamics of drugs, affecting their distribution and availability at target sitesnih.govnih.govscielo.org.mxmdpi.com.
Table 3: Tizanidine Plasma Protein Binding
| Characteristic | Value (Approximate) | Reference |
| Plasma Protein Binding | 30% | nih.govwikipedia.org |
Metabolic Pathways and Enzyme Kinetics in Preclinical Systems
Primary Role of Cytochrome P450 Enzymes, with Emphasis on CYP1A2Tizanidine undergoes extensive metabolism, with approximately 95% of an administered dose being metabolizednih.govwikipedia.org. The primary cytochrome P450 (CYP) isoenzyme responsible for the metabolism of tizanidine is CYP1A2nih.govnih.govresearchgate.netwikipedia.orgnih.gov. In vitro studies using pooled human liver microsomes have confirmed the central role of CYP1A2 in tizanidine's metabolic clearancenih.govresearchgate.net.
Incubation of tizanidine with human liver microsomes resulted in time- and NADPH-dependent substrate consumption, with a half-life of 50 minutes nih.govresearchgate.net. The initial reaction velocity was 1.1 pmol/min/mg protein, and the intrinsic clearance was 17 ml/min/kg nih.govresearchgate.net. Specific inhibitors of CYP1A2, such as fluvoxamine (B1237835) and furafylline, strongly inhibited tizanidine metabolism, whereas inhibitors targeting other CYP isoforms had no substantial effect nih.govresearchgate.net. Furthermore, recombinant CYP1A2 demonstrated significant metabolic capacity for tizanidine (35% metabolism in 45 minutes), while other recombinant CYPs showed minimal activity nih.govresearchgate.net. This evidence strongly supports CYP1A2 as the predominant enzyme in tizanidine's metabolic pathway nih.govresearchgate.net.
Table 4: Role of CYP1A2 in Tizanidine Metabolism (In Vitro)
| Characteristic | Value/Observation | Reference |
| Extent of Metabolism | ~95% of administered dose | nih.govwikipedia.org |
| Primary Metabolizing Enzyme | CYP1A2 | nih.govnih.govresearchgate.netwikipedia.orgnih.gov |
| Tizanidine Half-life (with human liver microsomes) | 50 minutes | nih.govresearchgate.net |
| Inhibition by CYP1A2 Inhibitors | Strong inhibition by fluvoxamine and furafylline | nih.govresearchgate.net |
| Activity of Recombinant CYP1A2 | Substantial (35% in 45 min) | nih.govresearchgate.net |
Identification and Characterization of Metabolites in Preclinical ModelsThe metabolites of tizanidine are generally considered to be inactivenih.gov. Following both single and multiple oral doses of 14C-tizanidine, an average of 60% of the total radioactivity was recovered in the urine, and 20% was recovered in the fecesnih.gov. The half-lives of these inactive metabolites range from 20 to 40 hoursnih.gov. The primary route of excretion for absorbed and metabolized tizanidine is via the kidneysnih.gov. The prolonged terminal half-life of total radioactivity compared to the parent drug's half-life (approximately 2.5 hours) suggests the presence of metabolites that persist longer in the body, possibly due to reversible tissue binding and slow releasenih.govnih.gov.
Table 5: Tizanidine Metabolite Characteristics and Excretion
| Characteristic | Value/Observation | Reference |
| Metabolite Activity | Not known to be active | nih.gov |
| Metabolite Half-lives | 20-40 hours | nih.gov |
| Excretion (Urine) | ~60% of total radioactivity | nih.gov |
| Excretion (Feces) | ~20% of total radioactivity | nih.gov |
| Primary Excretion Route | Kidneys | nih.govnih.gov |
Enzyme Kinetic Studies in Hepatic Microsomes and Hepatocytes
Enzyme kinetic studies conducted in hepatic microsomes have provided quantitative insights into the in vitro metabolism of Tizanidine. Incubation of Tizanidine at a concentration of 80 nM with human liver microsomes resulted in a half-life (t½) of 50 minutes. researchgate.netnih.govnih.gov The initial reaction velocity was determined to be 1.1 pmol min⁻¹ mg⁻¹ protein, and the intrinsic clearance (CLint, in vitro) was estimated at 17 ml min⁻¹ kg⁻¹. researchgate.netnih.govnih.gov
Table 1: In Vitro Enzyme Kinetic Parameters of Tizanidine Metabolism in Human Liver Microsomes
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 50 | min | researchgate.netnih.govnih.gov |
| Initial Reaction Velocity | 1.1 | pmol min⁻¹ mg⁻¹ protein | researchgate.netnih.govnih.gov |
| Intrinsic Clearance (CLint, in vitro) | 17 | ml min⁻¹ kg⁻¹ | researchgate.netnih.govnih.gov |
| Predicted In Vivo Hepatic Clearance (Well-Stirred Model) | 68% | of estimated in vivo CLh | researchgate.netnih.govnih.gov |
| Predicted In Vivo Hepatic Clearance (Parallel-Tube Model) | 82% | of estimated in vivo CLh | researchgate.netnih.govnih.gov |
Preclinical Drug-Drug Interaction Studies at the Metabolic Level
Evaluation of Metabolic Enzyme Inhibition and Induction Potentials in Preclinical Models
Tizanidine undergoes extensive metabolism, with cytochrome P450 1A2 (CYP1A2) identified as the primary enzyme responsible for its biotransformation. researchgate.netnih.govnih.govprobes-drugs.orgmims.comnih.govdovepress.comdrugbank.com Preclinical studies have evaluated the potential for Tizanidine to be affected by, or to affect, other metabolic enzymes.
In vitro studies demonstrated that potent CYP1A2 inhibitors, such as fluvoxamine and furafylline, strongly inhibited Tizanidine metabolism. researchgate.netnih.govnih.gov For instance, fluvoxamine at a concentration of 1 µM resulted in a 60% inhibition of Tizanidine metabolism. nih.gov Ciprofloxacin, another moderately potent CYP1A2 inhibitor, also exerted a marked inhibitory effect on Tizanidine's metabolism. nih.gov Conversely, inhibitors of other CYP isoforms, including ketoconazole, troleandomycin, sulfaphenazole, and omeprazole, had only minor effects on Tizanidine metabolism in vitro, while quinidine (B1679956) and trimethoprim (B1683648) showed no effect. nih.gov These findings underscore the specificity of CYP1A2 in Tizanidine's metabolic clearance.
Regarding Tizanidine's potential to affect other metabolic enzymes, preclinical data suggest that Tizanidine and its major metabolites are unlikely to significantly influence the metabolism of other drugs that are substrates for CYP isoenzymes. medcentral.com This indicates a low potential for Tizanidine to act as an inducer or inhibitor of other metabolic enzymes.
Table 2: Effect of CYP Isoform Inhibitors on Tizanidine Metabolism In Vitro
| Inhibitor | CYP Isoform Targeted | Effect on Tizanidine Metabolism | Reference |
| Fluvoxamine | CYP1A2 | Strong Inhibition (60% at 1 µM) | researchgate.netnih.govnih.gov |
| Furafylline | CYP1A2 | Strong Inhibition | researchgate.netnih.govnih.gov |
| Ciprofloxacin | CYP1A2 | Marked Inhibition | nih.gov |
| Ketoconazole | CYP3A4 | Minor Effect | nih.gov |
| Troleandomycin | CYP3A4 | Minor Effect | nih.gov |
| Sulfaphenazole | CYP2C9 | Minor Effect | nih.gov |
| Omeprazole | CYP2C19 | Minor Effect | nih.gov |
| Quinidine | CYP2D6 | No Effect | nih.gov |
| Trimethoprim | CYP2C8 | No Effect | nih.gov |
Impact of Genetic Polymorphisms of Metabolic Enzymes (e.g., CYP1A2 variants) on In Vitro Metabolism
The biotransformation of Tizanidine, predominantly mediated by CYP1A2, is susceptible to variability influenced by genetic polymorphisms within the population. researchgate.net The oral bioavailability of Tizanidine, approximately 21%, is largely attributed to extensive first-pass metabolism by CYP1A2, and the efficiency of this biotransformation can vary significantly due to these genetic differences. researchgate.net
The clinical relevance of CYP1A2 genetic polymorphisms, such as the C/A polymorphism at position 734 in intron 1 and the G/A polymorphism at position -2964 in the 5'-flanking region of CYP1A2, has been acknowledged in the context of drug metabolism. helsinki.fi While specific in vitro studies directly quantifying the impact of these polymorphisms on Tizanidine's in vitro metabolism were not extensively detailed in the provided search results, the broader understanding of CYP1A2 pharmacogenetics suggests a direct influence. Research indicates the necessity of exploring the effect of CYP1A2 genetic polymorphisms on the optimal dosing of Tizanidine, implying their significant impact on its metabolic profile. dovepress.com Furthermore, physiologically-based pharmacokinetic (PBPK) models have been employed to explore the effect of CYP1A2 polymorphisms on Tizanidine's systemic exposure, highlighting the importance of these genetic variations in predicting drug disposition. researchgate.net
Elimination and Excretion Pathways in Preclinical Models
Preclinical models and clinical data indicate that Tizanidine is extensively metabolized and primarily eliminated through renal excretion. The elimination half-life of Tizanidine is approximately 2.5 hours. probes-drugs.orgmims.comnih.govdrugbank.comwikipedia.org
Approximately 95% of an administered Tizanidine dose undergoes metabolism, resulting in the formation of inactive metabolites. probes-drugs.orgdrugbank.comfda.gov Following both single and multiple oral administrations of 14C-labeled Tizanidine, an average of 60% of the total radioactivity was recovered in the urine, and 20% was recovered in the feces. mims.comdrugbank.comwikipedia.orgfda.gov Less than 3% of the administered dose is excreted unchanged as parent Tizanidine in the urine. nih.gov Renal excretion is considered the major route for the elimination of Tizanidine and its metabolites, accounting for approximately 65% of an intravenously administered dose. amazonaws.com
Furthermore, Tizanidine clearance has been observed to be reduced by more than 50% in elderly patients with renal insufficiency (creatinine clearance < 25 mL/min) when compared to healthy elderly subjects, underscoring the importance of renal function in its elimination. nih.govdrugbank.comfda.gov
Table 3: Elimination and Excretion Profile of Tizanidine
| Parameter | Value | Unit | Reference |
| Elimination Half-life | 2.5 | hours | probes-drugs.orgmims.comnih.govdrugbank.comwikipedia.org |
| Metabolized Dose | ~95 | % | probes-drugs.orgdrugbank.comfda.gov |
| Urinary Excretion (Total Radioactivity) | ~60 | % | mims.comdrugbank.comwikipedia.orgfda.gov |
| Fecal Excretion (Total Radioactivity) | ~20 | % | mims.comdrugbank.comwikipedia.orgfda.gov |
| Urinary Excretion (Parent Drug) | <3 | % | nih.gov |
| Renal Excretion (IV Dose) | ~65 | % | amazonaws.com |
| Clearance Reduction in Renal Impairment (CrCl < 25 mL/min) | >50 | % | nih.govdrugbank.comfda.gov |
Preclinical Pharmacodynamics and Efficacy Research
In Vitro Pharmacological Assays
In vitro studies provide foundational insights into Tizanidine's molecular interactions and cellular effects, characterizing its primary targets and downstream pathways.
Tizanidine (B1208945) functions as an agonist at α2-adrenergic receptor sites within the central nervous system probes-drugs.orgwikipedia.orgmims.comdrugbank.comtmda.go.tztevauk.comhpra.iehres.cafda.govpatsnap.comnih.govmedchemexpress.comglpbio.com. This agonistic action is crucial to its therapeutic effect, leading to presynaptic inhibition of motor neurons probes-drugs.orgdrugbank.comtmda.go.tzfda.gov. Beyond its primary α2-receptor affinity, Tizanidine also exhibits weaker binding to α1-adrenergic receptors probes-drugs.orgdrugbank.com. Research utilizing calcium imaging assays has demonstrated that Tizanidine, alongside other α2-adrenergic receptor activators such as clonidine (B47849), dexmedetomidine, and norepinephrine, elicits distinct calcium responses in cellular models, highlighting its specific functional profile at these receptors researchgate.net.
Cell-based assays have contributed to understanding Tizanidine's metabolic profile and its impact on cellular pathways. In vitro studies using human liver microsomes have indicated that Tizanidine and its primary metabolites are unlikely to significantly influence the metabolism of other drugs processed by cytochrome P450 isoenzymes, with CYP1A2 identified as the main enzyme involved in Tizanidine's hepatic metabolism probes-drugs.orgmims.comtmda.go.tzhres.ca. The compound's effects are predominantly observed on polysynaptic pathways, rather than direct actions on skeletal muscle fibers, the neuromuscular junction, or monosynaptic spinal reflexes drugbank.comtmda.go.tztevauk.comhpra.iehres.caasiapharmaceutics.infohres.cafda.gov. The anti-nociceptive and anticonvulsant properties of Tizanidine are also attributed to its agonist activity at α2-adrenergic receptors probes-drugs.orgdrugbank.com.
Investigations into neuronal activity in cultured cells reveal Tizanidine's central mechanism of action. Tizanidine acts centrally to reduce the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, which are implicated in neuronal firing that contributes to muscle spasm probes-drugs.orgdrugbank.compatsnap.com. This reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons probes-drugs.orgdrugbank.comtmda.go.tzfda.gov. Its action is primarily concentrated within the spinal cord, where it effectively diminishes the hyperactivity of motor neurons patsnap.com.
In Vivo Animal Models for Efficacy Research
In vivo animal models have been instrumental in demonstrating Tizanidine's efficacy in conditions characterized by increased muscle tone and pain.
In various animal models, Tizanidine has consistently shown its ability to reduce spasticity by enhancing the presynaptic inhibition of motor neurons drugbank.comtmda.go.tzhres.caasiapharmaceutics.infohres.cafda.gov. Unlike some other muscle relaxants, Tizanidine does not exert direct effects on skeletal muscle fibers or the neuromuscular junction, nor does it significantly affect monosynaptic spinal reflexes drugbank.comtmda.go.tztevauk.comhpra.iehres.caasiapharmaceutics.infohres.cafda.gov. Its most pronounced effects are observed on spinal polysynaptic pathways probes-drugs.orgdrugbank.comtmda.go.tztevauk.comhpra.iehres.caasiapharmaceutics.infohres.cafda.gov. Animal studies have also demonstrated that Tizanidine can decrease the frequency of muscle spasm and clonus drugbank.comresearchgate.net. Furthermore, microinjection of Tizanidine into specific brain regions, such as the substantia nigra pars reticulata or entopeduncular nucleus, has been shown to reduce muscle tone in genetically spastic rats, with this effect being mediated by α2-adrenergic mechanisms researchgate.net.
Tizanidine exhibits both anti-nociceptive and anticonvulsant activities, which are attributed to its α2-adrenergic receptor agonist action probes-drugs.orgdrugbank.com. In a spared nerve injury (SNI) model of neuropathic pain in rats, intrathecal administration of Tizanidine over three consecutive days significantly attenuated both mechanical and thermal hyperalgesia nih.gov. This anti-nociceptive effect in the SNI model was associated with the inhibition of the TLR4/NF-κB pathway and a reduction in the production of proinflammatory cytokines within the spinal dorsal horn nih.govresearchgate.net.
Systemic administration of Tizanidine hydrochloride has also been shown to relieve thermal hyperalgesia in Sprague-Dawley rats subjected to surgically induced neuropathic pain, specifically a chronic constriction of the sciatic nerve. These studies demonstrated a significant improvement in paw withdrawal latency (PWL) with Tizanidine treatment nih.gov. Further research in a rat model of neuropathic pain indicated that Tizanidine's effect is mediated through the α2B-adrenergic receptor subtype sci-hub.se.
In acute inflammatory pain models in rats, Tizanidine has been observed to potentiate the analgesic effects of other compounds like diclofenac (B195802) and gabapentin (B195806). However, in models of chronic neuropathic pain induced by sciatic nerve ligation, Tizanidine alone did not show an analgesic effect, but it did enhance the analgesic effects when combined with diclofenac and gabapentin ekb.eg. Additionally, Tizanidine has demonstrated gastroprotective properties, which could potentially enhance patient tolerance to nonsteroidal anti-inflammatory agents researchgate.net.
The following table illustrates the effect of Tizanidine on mean reaction time in an acute pain model in rats, based on available preclinical data.
Table 1: Effect of Tizanidine on Mean Reaction Time in Acute Pain Model (Rats) ekb.eg
| Time Point (min) | Mean Reaction Time (MRT) ± SEM (sec) for Tizanidine (1 mg/kg) | Comparison (vs. Carrageenan Group) |
| 30 | 8.18 ± 0.42 | Significant increase |
| 60 | 7.6 ± 0.31 | Significant increase |
| 90 | 6.44 ± 0.23 | Significant increase |
| 120 | 3.85 ± 0.24 | Non-significant increase |
Unfortunately, a comprehensive article focusing solely on the chemical compound "Tizanox" (PubChem CID 3035809) and detailing its preclinical pharmacodynamics, efficacy research, animal models for anticonvulsant activity, exploratory disease models (e.g., SARS-CoV-2 preclinical studies), target engagement, biomarker research, and pharmacokinetic/pharmacodynamic (PK/PD) relationship studies in animal models cannot be generated at this time.
Extensive searches for scientific literature specifically pertaining to "this compound" (C18H24N2O3S, PubChem CID 3035809) in the context of these preclinical research areas did not yield specific data or detailed findings. While general information on preclinical research methodologies, animal models for various conditions (including anticonvulsant activity and SARS-CoV-2), target engagement, and PK/PD studies is available, no direct research findings or experimental data were found for the compound "this compound" itself within the specified sections.
Therefore, without specific research data on "this compound" for each outlined section, providing thorough, informative, and scientifically accurate content as per the instructions is not possible.
Chemical Synthesis, Structure Activity Relationships, and Derivatization in Research
Synthetic Methodologies for Tizanox (Tizanidine)
The synthesis of tizanidine (B1208945), an imidazoline (B1206853) derivative, has been approached through various chemical strategies since its initial preparation. enpress-publisher.comresearchgate.net These methodologies focus on the efficient construction of its core 2,1,3-benzothiadiazole (B189464) structure linked to the imidazoline moiety.
Chemical Reaction Pathways and Conditions for Tizanidine Synthesis
Several synthetic routes for tizanidine have been developed and patented. A common and historically significant method begins with the intermediate 5-chloro-2,1,3-benzothiadiazol-4-amine. researchgate.netwikipedia.org
One established pathway involves the following key transformations: researchgate.netresearchgate.net
Thiourea Formation : The starting amine, 5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-amine, is reacted with ammonium thiocyanate in the presence of benzoyl chloride. researchgate.netresearchgate.net This reaction, followed by hydrolysis with sodium hydroxide and subsequent acidification, yields the crucial intermediate, 1-(5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)thiourea. researchgate.net
S-Methylation : The thiourea derivative is then treated with methyl iodide to produce a methyl carbamimidothioate intermediate. researchgate.net
Cyclization : This S-methylated compound is reacted with ethylenediamine in refluxing methanol. researchgate.netresearchgate.net The resulting product undergoes intermolecular cyclization when heated in a high-boiling solvent like amyl alcohol to form the final tizanidine base. researchgate.netresearchgate.net
An alternative "green" synthesis process has also been developed to be more suitable for industrial production and to reduce environmental impact. google.com This route starts from 4-chloro-2-nitroaniline and proceeds through several steps: google.com
Reduction : The nitro group of the starting material is reduced to an amine using methods like catalytic hydrogenation (e.g., with a palladium-carbon catalyst) or chemical reduction to yield 4-chloro-1,2-phenylenediamine. google.com
Heterocycle Formation : The resulting diamine is cyclized with thionyl chloride to form 5-chloro-2,1,3-benzothiadiazole. google.com
Nitration and Reduction : The benzothiadiazole is nitrated and the resulting nitro group is again reduced (e.g., using iron powder) to afford 4-amino-5-chloro-2,1,3-benzothiadiazole, a key intermediate. wikipedia.orggoogle.com
Condensation : Finally, this amine is condensed with an imidazoline derivative, such as 1-acetylimidazoline or 1-benzoyl imidazoline, using a dehydrating agent like phosphorus oxychloride. google.com A subsequent hydrolysis step removes the protecting group to yield tizanidine. google.com
Synthesis of Key Imidazoline Derivatives and Intermediates
The synthesis of tizanidine relies on the preparation of several key intermediates. The primary precursor is 4-amino-5-chloro-2,1,3-benzothiadiazole . Its synthesis begins with 4-chlorophenylenediamine, which is treated with thionyl chloride to form the benzothiadiazole ring, followed by nitration and subsequent reduction of the nitro group to an amine. wikipedia.org
Another critical class of intermediates includes thiourea derivatives. Specifically, 1-(5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)thiourea is formed by reacting the primary amine precursor with ammonium thiocyanate and benzoyl chloride, followed by alkaline hydrolysis. researchgate.netresearchgate.net This thiourea is then converted to an S-alkylated derivative, such as methyl (5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)carbamimidothioate , by reaction with methyl iodide. researchgate.net This intermediate is reactive towards amines and is used to build the final structure. The imidazoline ring itself is typically introduced by reacting this S-methylated intermediate with ethylenediamine , which leads to the cyclized tizanidine product. researchgate.netresearchgate.net
| Intermediate Name | Starting Material(s) | Key Reagent(s) | Role in Synthesis |
| 4-amino-5-chloro-2,1,3-benzothiadiazole | 4-chlorophenylenediamine | Thionyl chloride, Sodium nitrate, Iron/Acetic acid | Core amine structure before addition of the imidazoline moiety. wikipedia.org |
| 1-(5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)thiourea | 4-amino-5-chloro-2,1,3-benzothiadiazole | Ammonium thiocyanate, Benzoyl chloride | Precursor to the S-methylated intermediate. researchgate.netresearchgate.net |
| Methyl (5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)carbamimidothioate | 1-(5-chlorobenzo[c] enpress-publisher.comwikipedia.orgresearchgate.netthiadiazol-4-yl)thiourea | Methyl iodide | Reactive intermediate for reaction with ethylenediamine. researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of tizanidine and related compounds influences their biological activity, particularly their interaction with adrenergic receptors.
Identification of Pharmacophore Features for Alpha-2 Agonism
Tizanidine is a potent, centrally acting myotonolytic agent whose effects are derived from its agonistic activity at α2-adrenergic receptors. nih.gov The key pharmacophoric features responsible for this activity are rooted in its structural similarity to clonidine (B47849), another well-known α2-agonist. nih.gov The essential components include:
The Imidazoline Ring : The 4,5-dihydro-1H-imidazol-2-yl group is a critical feature for binding to the α2-receptor. This moiety is common among many α2-agonists.
The Amino Linker : An exocyclic amino group (-NH-) connects the imidazoline ring to the aromatic system, which is crucial for proper orientation and interaction within the receptor's binding pocket.
The Aromatic System : In tizanidine, this is a 5-chloro-2,1,3-benzothiadiazole system. wikipedia.org This lipophilic group contributes significantly to receptor affinity and selectivity. The specific nature of this aromatic portion distinguishes tizanidine from other α2-agonists like clonidine, which features a dichlorophenyl ring.
The agonistic action at these receptors leads to the inhibition of excitatory amino acid release from spinal interneurons, which is the basis for its muscle relaxant effect. nih.govmedchemexpress.com
Impact of Structural Modifications on Receptor Affinity and Selectivity
Structural modifications to the tizanidine molecule, particularly in the aromatic portion, have a significant impact on its receptor binding profile. Although structurally related to clonidine, tizanidine exhibits a different pharmacological profile, with milder and more transient cardiovascular effects relative to its muscle relaxant activity. nih.gov This suggests that the 5-chloro-2,1,3-benzothiadiazole moiety confers a degree of selectivity.
Studies comparing tizanidine with other imidazoline compounds have shown that it possesses a higher affinity for imidazoline receptors compared to α2-adrenoceptors. researchgate.net One study found that tizanidine bound to imidazoline receptors with approximately 20 times higher affinity than to α2-adrenoceptors in rat kidney membranes. researchgate.net The relative selectivity for the imidazoline receptor among several analogs was determined to be: researchgate.net
Tizanidine > Oxymetazoline > Clonidine > Naphazoline
This indicates that the unique benzothiadiazole structure of tizanidine is a key determinant of its distinct receptor affinity and selectivity profile compared to other compounds in the same class. researchgate.net
| Compound | Key Structural Feature | Receptor Selectivity Profile |
| Tizanidine | 5-chloro-2,1,3-benzothiadiazole | High selectivity for imidazoline receptors over α2-adrenoceptors. researchgate.net |
| Clonidine | 2,6-dichlorophenyl | Shows roughly equal affinity for both receptor types. researchgate.net |
| Oxymetazoline | Substituted phenyl | Intermediate selectivity between tizanidine and clonidine. researchgate.net |
| Naphazoline | Naphthylmethyl | Lower relative selectivity for imidazoline receptors in this series. researchgate.net |
Computational Approaches in SAR Analysis (e.g., QSAR)
Quantitative structure-activity relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. rutgers.edu In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the three-dimensional properties of molecules (such as steric and electrostatic fields) are considered to understand and predict ligand-receptor interactions. rutgers.edumdpi.com
While specific, detailed QSAR studies for tizanidine were not prominently featured in the reviewed literature, the principles of this approach are highly relevant. For instance, QSAR studies performed on the structurally similar clonidine and its analogs have provided valuable insights. rutgers.edu In one such analysis, researchers correlated the in vitro α1 and α2 receptor binding affinities and in vivo antihypertensive activities with the lipophilicity of the compounds (expressed as the partition coefficient, log P). rutgers.edu The study revealed that central (desired) and peripheral (undesired) effects were both linked to lipophilicity, allowing for the identification of an optimal log P value of approximately 1.5 to maximize the central effect while minimizing peripheral action. rutgers.edu
Such computational models are considered working hypotheses that guide the synthesis of new analogs to test and refine the model. rutgers.edu For tizanidine and its analogs, a similar QSAR approach would involve:
Synthesizing a series of analogs with systematic variations in the benzothiadiazole ring or imidazoline moiety.
Measuring their binding affinity for α2 and imidazoline receptors.
Developing a mathematical model correlating physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) with the observed biological activity.
Using the model to predict the activity of new, unsynthesized compounds to optimize receptor affinity and selectivity.
Design and Synthesis of Novel Derivatives and Analogs for Research Purposes
The structural framework of this compound presents multiple avenues for modification to explore and optimize its pharmacological profile. Researchers have investigated various derivatization strategies to enhance potency, selectivity, and pharmacokinetic properties.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.com While specific and extensive bioisosteric replacement studies on this compound are not widely documented, the principles of bioisosterism can be applied to its structure to inform the design of novel analogs.
Key areas for potential bioisosteric modification in the this compound scaffold include:
The Salicylic Acid Moiety: The hydroxyl and carboxyl groups are crucial for activity. Bioisosteric replacements for the carboxylic acid could include tetrazoles, hydroxamic acids, or other acidic functional groups to modulate acidity and membrane permeability. drughunter.com
The Thiazole Ring: As a central component, the thiazole ring's isosteric replacement with other five-membered heterocycles like oxadiazoles, thiadiazoles, or triazoles could influence the electronic properties and metabolic stability of the molecule. cambridgemedchemconsulting.comresearchgate.net
The Nitro Group: The 5-nitro group is a critical pharmacophore. Its replacement with other electron-withdrawing groups such as a cyano or a trifluoromethyl group could be explored to fine-tune the electronic and steric properties, potentially altering the compound's activity and safety profile.
A study on Nitazoxanide derivatives where the phenyl ring was modified with various substituents provides indirect insight into the structure-activity relationships that can be influenced by bioisosteric-like replacements. For instance, the introduction of a 4-methyl group resulted in a four-fold increase in activity in a STAT3 pathway inhibition assay, whereas a hydroxyl group at the same position led to a loss of activity.
The following table summarizes potential bioisosteric replacements for different functional groups of this compound:
| Functional Group on this compound | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Modulate acidity, improve metabolic stability, and alter pharmacokinetic properties. |
| Thiazole Ring | Oxadiazole, Thiadiazole, Triazole | Influence electronic distribution, metabolic stability, and potential for new interactions with biological targets. |
| Nitro Group | Cyano, Trifluoromethyl | Modify electron-withdrawing strength, potentially altering activity and reducing potential toxicity associated with nitroaromatics. |
Development of Prodrug Strategies in Preclinical Concept
Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. For this compound, which is the active form of Nitazoxanide, further prodrug development has been explored to enhance its systemic exposure.
One approach has been the synthesis of O-carbamoyl this compound prodrugs . These were designed with the hypothesis that a more stable formamyl substituent attached to the hydroxyl group of this compound, compared to the acetyl group of Nitazoxanide, might be less susceptible to first-pass metabolism. Pharmacokinetic studies in mice demonstrated that these O-carbamoyl prodrugs led to significantly higher plasma concentrations and systemic exposure of this compound compared to an equimolar dose of Nitazoxanide.
Another strategy involves the creation of amino-acid ester prodrugs of this compound. This approach aims to improve oral absorption and solubility. For example, a valyl ester of this compound was synthesized. While these amino acid ester prodrugs were found to be unstable at a pH greater than 5, they degraded into stable peptides that retained significant antiviral activity and, in some cases, showed improved pharmacokinetic profiles with better solubility and reduced clearance compared to the parent this compound.
The table below details some of the preclinical prodrug strategies for this compound:
| Prodrug Strategy | Example | Rationale | Preclinical Findings |
| O-Carbamoyl Prodrugs | Formamyl-Tizanox derivatives | Increased stability against first-pass metabolism. | Higher plasma concentration and systemic exposure of this compound in mice compared to Nitazoxanide. |
| Amino-Acid Ester Prodrugs | Valyl ester of this compound | Improved oral absorption and solubility. | Formation of stable, active peptides with potentially improved pharmacokinetics. |
Synthesis of Thiazolidine and Thiourea Derivatives with Pharmacological Potential
While the direct synthesis of thiazolidine and thiourea derivatives starting from the this compound scaffold is not extensively reported in the available literature, the general synthesis of these heterocyclic moieties is well-established and offers a conceptual basis for potential derivatization of this compound.
Thiazolidine derivatives are known for a wide range of pharmacological activities. A common synthetic route to thiazolidin-4-ones involves the cyclocondensation of a Schiff base (imine) with thioglycolic acid. In a hypothetical application to this compound, the phenolic hydroxyl or the amide nitrogen could potentially be functionalized to link to a moiety that could then participate in a thiazolidinone ring formation, though this would represent a significant structural departure from this compound itself.
Thiourea derivatives also possess diverse biological activities. They are typically synthesized by the reaction of an amine with an isothiocyanate. For this compound, derivatization to introduce a primary amine, for example, by reduction of the nitro group, could provide a handle for reaction with various isothiocyanates to generate a library of thiourea derivatives. The pharmacological potential of such derivatives would need to be empirically determined.
The following table outlines the general synthetic approaches for thiazolidine and thiourea derivatives that could conceptually be adapted for the synthesis of novel this compound analogs:
| Derivative Class | General Synthetic Strategy | Potential Pharmacological Activities |
| Thiazolidine Derivatives | Cyclocondensation of an imine with a thiol-containing carboxylic acid (e.g., thioglycolic acid). | Antimicrobial, anti-inflammatory, anticancer. |
| Thiourea Derivatives | Reaction of an amine with an isothiocyanate. | Antiviral, antibacterial, anticancer. |
Advanced Analytical Methodologies for Tizanox Research
Quantitative Analysis in Biological Matrices (Preclinical and In Vitro Focus)
The quantitative determination of Tizanox in biological matrices is fundamental to understanding its pharmacological profile. High-sensitivity methods are essential for preclinical research, including cell culture experiments and animal plasma studies.
Development and Validation of LC-MS/MS (B15284909) Assays for this compound Quantitation
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for the sensitive and selective quantification of this compound in biological fluids. researchgate.netjbpr.in The development of a robust LC-MS/MS assay involves several critical steps, including the optimization of chromatographic conditions and mass spectrometric parameters.
A typical method employs a reversed-phase C18 column for chromatographic separation with an isocratic mobile phase, often consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate or formic acid. researchgate.netitmuniversity.ac.in For detection, electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govsemanticscholar.org For this compound, a common transition monitored is m/z 254 → 44. semanticscholar.org
Validation is performed to ensure the method is reliable, reproducible, and accurate for its intended purpose. jbpr.in Key validation parameters include linearity, accuracy, precision, selectivity, and recovery. jbpr.initmuniversity.ac.in Assays for this compound have demonstrated linearity over concentration ranges suitable for pharmacokinetic studies, for instance, from 50 to 5000 pg/mL in human plasma. researchgate.netnih.gov The lower limit of quantification (LLOQ) is often established at levels as low as 50 pg/mL, allowing for detailed characterization of the drug's concentration profile. researchgate.netnih.gov
Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium Acetate buffer |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 254 |
| Product Ion (m/z) | 44 |
Addressing Matrix Effects in Complex Biological Samples (e.g., plasma, cell culture media)
Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a significant challenge in bioanalysis. nih.gov These effects can lead to ion suppression or enhancement, compromising the accuracy and precision of the LC-MS/MS method. nih.govresearchgate.net In matrices like plasma and cell culture media, phospholipids and proteins are common sources of interference. nih.gov
Several strategies are employed to mitigate matrix effects in this compound analysis:
Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. nih.govijper.org For this compound, LLE with solvents such as diethyl ether or ethyl acetate has proven effective. researchgate.netresearchgate.net
Chromatographic Separation: Optimizing the HPLC method to chromatographically separate this compound from the bulk of matrix components is crucial. chromatographyonline.com
Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is the use of a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, such as Tizanidine-d4. researchgate.netresearchgate.net The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for an accurate ratio measurement. researchgate.net
The assessment of matrix effect is a key part of method validation and is typically evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to its response in a neat solution. nih.gov
Applications in Pharmacokinetic and Metabolic Research
Validated LC-MS/MS assays are indispensable for pharmacokinetic (PK) and metabolic research. These sensitive methods allow for the precise measurement of this compound concentrations in plasma samples collected over time after administration in preclinical animal models. openaccessjournals.com This data is used to determine key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). civilica.com
The relationship between the this compound dose, its resulting plasma concentration, and its pharmacological effect has been shown to be linear. nih.gov The high throughput of modern LC-MS/MS methods, with run times as short as 2.5 minutes per sample, enables the analysis of large sample sets generated in these studies. researchgate.netnih.gov Furthermore, LC-MS/MS can be used to identify and quantify metabolites of this compound in in vitro systems, such as liver microsomes or cell cultures, providing insights into its metabolic pathways.
Chromatographic Techniques for Separation and Characterization in Research
Beyond quantitative analysis, chromatographic techniques are vital for the separation and characterization of this compound in various research contexts.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of this compound, particularly in pharmaceutical dosage forms and for stability-indicating assays. itmuniversity.ac.insielc.com
Various reversed-phase HPLC (RP-HPLC) methods have been developed. These methods typically utilize C18 columns and a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer), often with pH adjustment to optimize peak shape and retention. itmuniversity.ac.inrjptonline.org Detection is commonly performed at a wavelength of around 230 nm. mtc-usa.comitmuniversity.ac.in
These HPLC methods are validated for parameters like linearity, accuracy, precision, and specificity. japtronline.com They are particularly useful for:
Purity analysis of the bulk drug substance.
Content uniformity and assay of pharmaceutical formulations.
Stability studies , where the method must be able to separate the parent this compound peak from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). itmuniversity.ac.injaptronline.com
Table 2: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
Gas Chromatography (GC) Applications in Research
While less common than liquid chromatography for a polar molecule like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) has also been developed for its determination in human plasma. researchgate.netrsc.org This approach requires a derivatization step to increase the volatility and thermal stability of this compound, which is essential for GC analysis. researchgate.netrsc.org
In a reported method, this compound was extracted from plasma and then derivatized using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a di-trimethylsilyl (TMS) derivative. researchgate.netrsc.org This derivatization significantly improves the chromatographic properties of the compound. The analysis is performed using GC-MS with selected ion monitoring (SIM) for quantification. rsc.org Such a method was validated and showed a linear range of 0.5–10.0 ng/mL in human plasma. rsc.org GC can be a valuable tool in pharmacokinetic studies and forensic analysis. openaccessjournals.comdrawellanalytical.com
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods are fundamental in the analytical landscape of this compound research, providing critical data on its chemical structure and enabling precise measurement in various matrices. These techniques are indispensable for everything from fundamental characterization to advanced pharmacokinetic studies.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In this compound research, it is frequently coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC) for highly sensitive and selective quantification and structural analysis.
Tandem mass spectrometry (MS/MS) further enhances this selectivity by subjecting a specific precursor ion (the ionized this compound molecule) to fragmentation, producing a unique spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound with high certainty. The technique is particularly valuable for quantifying this compound in complex biological samples such as plasma and hair rsc.orgnih.govnih.gov.
In a common research application, an LC-MS/MS method operating in Selected Reaction Monitoring (SRM) mode is used. ingentaconnect.com This involves isolating the this compound precursor ion and monitoring a specific, characteristic product ion. This approach provides excellent sensitivity and specificity, allowing for the detection of this compound at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.govingentaconnect.comsemanticscholar.org For instance, research has demonstrated methods with a lower limit of quantification (LLOQ) as low as 10.0 pg·mL-1 in human plasma. ingentaconnect.com
| Analytical Method | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | 254 | 44 | Human Plasma | 10.0 pg/mL | ingentaconnect.com |
| LC-MS/MS | Not Specified | Not Specified | Human Plasma | 50 pg/mL | nih.govsemanticscholar.org |
| GC-MS | Not Specified | Not Specified | Human Plasma | 0.5 ng/mL | rsc.org |
| LC-MS/MS | Not Specified | Not Specified | Human Hair | 1.1 pg/mg | nih.gov |
UV-Vis and FTIR Absorption Spectroscopy in Research
UV-Visible (UV-Vis) Spectroscopy is a widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible range at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. Research studies have established various wavelengths of maximum absorbance (λmax) for this compound depending on the solvent used. ijpsonline.comwisdomlib.org For example, in 0.1 M hydrochloric acid, the λmax is observed at 320 nm, while in distilled water, it is found at 228 nm. ijpsonline.comwisdomlib.org These methods are valued for their simplicity, cost-effectiveness, and speed in routine quality control analysis. wisdomlib.org
| Solvent | Wavelength of Max. Absorbance (λmax) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|
| Distilled Water | 228 nm | 4-24 µg/mL | wisdomlib.org |
| 0.1 M Hydrochloric Acid | 320 nm | 5-20 µg/mL | ijpsonline.com |
| Methanol and Phosphate Buffer | 318 nm | 1-10 µg/mL | sphinxsai.com |
Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used in a research context for the structural identification of this compound and to study its compatibility with excipients in pharmaceutical formulations. researchgate.net The technique measures the absorption of infrared radiation by the molecule's chemical bonds, resulting in a spectrum with characteristic peaks corresponding to specific functional groups. By comparing the FTIR spectrum of pure this compound with that of a mixture (e.g., this compound and a polymer), researchers can confirm that no chemical interaction or degradation has occurred, ensuring the stability of the formulation. researchgate.netresearchgate.net
Emerging Analytical Approaches in Drug Research
The field of pharmaceutical analysis is continually evolving, with new technologies being developed to improve the speed, efficiency, and depth of research. These emerging approaches hold significant promise for future studies involving this compound.
Microfluidics and Lab-on-a-Chip Devices for Miniaturized Analysis
Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. These miniaturized systems integrate multiple laboratory processes, such as sample preparation, separation, and detection, onto a single small device.
For this compound research, the application of these technologies could offer several advantages over conventional methods. These include a significant reduction in the consumption of samples and reagents, much faster analysis times, and the potential for developing portable, point-of-care devices for monitoring. While specific applications of microfluidics for this compound analysis are not yet widely reported in the literature, the technology is increasingly being used for the pharmacokinetic and bioanalytical studies of other small-molecule drugs. This suggests a strong potential for its future use in high-throughput screening and personalized medicine studies involving this compound.
In Vivo Analytical Methods for Continuous Monitoring in Research Tools
A significant frontier in pharmaceutical research is the development of methods for the continuous, real-time monitoring of drug concentrations directly within a living organism. Traditional pharmacokinetic studies rely on collecting discrete samples (e.g., blood) over time, which are then analyzed outside the body (ex vivo). nih.govingentaconnect.com
In contrast, in vivo analytical techniques, such as microdialysis coupled with highly sensitive analytical instruments like LC-MS/MS, offer a more dynamic view of drug disposition. In a research setting, a microdialysis probe can be implanted into a specific tissue of an animal model to continuously sample the extracellular fluid. This allows for the measurement of this compound concentrations at the site of action, providing invaluable data on drug distribution and target engagement that cannot be obtained from plasma analysis alone. Such research tools are critical for enhancing the understanding of a drug's mechanism of action and for optimizing the development of novel drug delivery systems. nih.gov
Future Directions and Emerging Research Avenues for Tizanox
Exploration of Novel Molecular Targets and Mechanisms beyond Alpha-2 Adrenergic Receptors
While Tizanidine's primary mechanism of action involves agonism at α2-adrenergic receptors, leading to presynaptic inhibition of motor neurons and reduced release of excitatory amino acids like glutamate (B1630785) and aspartate, recent research suggests its involvement in pathways beyond this classical understanding. probes-drugs.orgmims.comnih.govpatsnap.comivfcmg.comdrugbank.com
Antinociceptive and Anticonvulsant Activities: Tizanidine (B1208945) exhibits additional antinociceptive (pain-reducing) and anticonvulsant effects, which are also attributed to its α2-receptor mediated inhibition of interneuronal activity. nih.govdrugbank.com
Imidazoline (B1206853) Receptors: Studies indicate that Tizanidine may interact with imidazoline receptors, demonstrating a higher affinity for these receptors compared to α2-adrenoceptors in rat kidney membranes. This suggests potential mechanisms of action that are distinct from its adrenergic agonism. researchgate.net
PI3K/AKT Signaling Pathway: In the context of its emerging anti-tumor effects, Tizanidine has been shown to influence the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Specifically, Tizanidine exposure leads to a reduction in the expression levels of phosphorylated AKT (p-AKT), phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), and phosphorylated p70 ribosomal protein S6 kinase (p-P70S6K). This modulation of a key cell survival and proliferation pathway represents a novel molecular target for Tizanidine. dovepress.comnih.gov
Nischarin Regulation: Research has also indicated that α2-adrenergic agonists, including Tizanidine, can inhibit the proliferation and motility of A549 lung cancer cells by regulating Nischarin, an intracellular protein involved in cell migration and tumor suppression. nih.gov
These findings underscore the potential for Tizanidine to exert its effects through multiple molecular pathways, expanding its therapeutic relevance beyond its established role as a muscle relaxant.
Development of Advanced Preclinical Models (e.g., Organ-on-a-Chip systems, humanized animal models for specific research questions)
The advancement of preclinical research models is crucial for a more accurate and translatable understanding of drug mechanisms and efficacy. For Tizanidine, the adoption of advanced models like organ-on-a-chip (OOC) systems and humanized animal models could significantly enhance future investigations.
Organ-on-a-Chip Systems: OOC technology involves microfluidic cell culture devices that replicate physiological processes at tissue and organ levels, offering a promising alternative to traditional 2D cell cultures and animal models. researchgate.netmdpi.comnih.gov These systems can mimic human organ functions and disease states, enabling high-resolution, real-time analysis of cellular activities. While not specifically detailed for Tizanidine in the provided literature, OOCs are increasingly utilized for drug testing and studying drug metabolism, providing a more physiologically relevant environment than conventional in vitro methods. mdpi.com This technology holds the potential to reduce the reliance on animal testing and improve the reproducibility of results in Tizanidine research. researchgate.netmdpi.com
Humanized Animal Models: The development of humanized animal models, typically involving the xenotransplantation of human cells or tissues into immunodeficient animals, is critical for bridging the gap between preclinical findings and human clinical outcomes. imrpress.com These models, including humanized mice and rats, offer closer physiological and immunological similarities to humans, making them valuable platforms for disease modeling, drug screening, and understanding drug susceptibility. imrpress.com While Tizanidine research has historically employed various animal models to study its effects on spasticity, antinociception, and cardiovascular parameters drugbank.comresearchgate.nethres.ca, the use of humanized models could provide more predictive insights into its novel therapeutic applications in human physiology. Large animal models, such as dogs, pigs, and non-human primates, also offer advantages for longer-term studies with clinical dosing regimens due to their greater similarities to human anatomy and immunology. imrpress.com
Q & A
Q. What are the key molecular and structural characteristics of Tizanox, and how do they inform experimental design?
Answer: this compound (C₁₈H₂₄N₂O₃S) is a thiadiazino-isoquinoline derivative with a molecular weight of 348.46 g/mol. Its structural backbone includes a cyclohexylcarbonyl group and a sulfone moiety, which influence its solubility, stability, and binding affinity . To characterize it experimentally:
- Analytical Methods : Use HPLC (High-Performance Liquid Chromatography) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation .
- Stability Testing : Design accelerated degradation studies under varied pH, temperature, and light conditions to assess decomposition pathways .
How can researchers formulate a hypothesis-driven research question for studying this compound’s pharmacological activity?
Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :
- Example : "In murine models (Population), does oral administration of this compound (Intervention) compared to placebo (Comparison) reduce inflammation markers (Outcome) within 7 days (Time)?"
- Validation : Ensure the question is measurable (e.g., quantify TNF-α/IL-6 levels via ELISA) and addresses gaps in existing literature (e.g., limited in vivo data on anti-inflammatory effects) .
Advanced Research Questions
Q. How can contradictions in preclinical data on this compound’s efficacy be systematically resolved?
Answer:
- Systematic Review Protocol : Follow PRISMA guidelines to aggregate and analyze conflicting data. For example, discrepancies in IC₅₀ values across studies may arise from assay variability (e.g., cell line differences, incubation times). Use meta-regression to identify confounding variables .
- Experimental Replication : Standardize protocols (e.g., identical cell lines, buffer conditions) and include positive/negative controls to isolate this compound-specific effects .
Q. What methodologies are optimal for studying this compound’s mechanism of action in complex biological systems?
Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. For example, network pharmacology can link this compound’s sulfone group to NF-κB inhibition .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like COX-2 or TLR4 .
- Functional Assays : Validate hypotheses with siRNA knockdowns or CRISPR-edited cell lines to confirm pathway involvement .
Q. How should researchers design dose-response studies to minimize variability in this compound experiments?
Answer:
Q. What strategies ensure rigor in this compound-related data collection and analysis?
Answer:
- Blinding : Assign sample IDs randomly to avoid observer bias in assays like Western blot or histopathology .
- Data Transparency : Report raw data in appendices (e.g., spectral peaks for NMR, uncropped gel images) and processed data in the main text .
- Error Analysis : Quantify uncertainties (e.g., SEM, confidence intervals) and use tools like Monte Carlo simulations for error propagation .
Q. How can interdisciplinary approaches enhance this compound research?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
